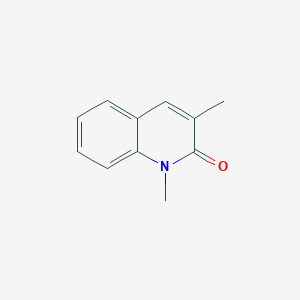

1,3-dimethylquinolin-2(1H)-one

Description

1,3-Dimethylquinolin-2(1H)-one is a bicyclic heteroaromatic compound characterized by a quinolinone core substituted with methyl groups at the N1 and C3 positions. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and chemical biology. The compound is synthesized via a multi-step sequence starting from 3-methylquinoline (17), involving oxidation to form 3-methylquinolin-2(1H)-one (18), selective N-methylation, nitration at the C6 position, and subsequent reduction to yield 6-amino-1,3-dimethylquinolin-2(1H)-one (7) . The synthesis is notable for its scalability (>10 g), high yields (>85% per step), and minimal reliance on chromatography .

Properties

IUPAC Name |

1,3-dimethylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12(2)11(8)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMJQPIBZFCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives with carboxyl, nitro, or other functional groups.

Reduction: 1,3-Dimethylquinolin-2-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1,3-Dimethylquinolin-2(1H)-one and its derivatives have been explored for various applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis: this compound serves as a building block in synthesizing more complex heterocyclic compounds.

- Functionalization Studies: It is used in direct C3-functionalization studies via C–H bond activation, which allows for the introduction of various functional groups such as arylation, alkylation, and acylation .

Biology

- Biological Activities: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

- Inhibitor of BRPF Proteins: this compound derivatives have been identified as inhibitors of Bromodomain and Plant Homeodomain (PHD) finger-containing (BRPF) proteins, which are involved in chromatin regulation .

Medicine

- Therapeutic Properties: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Drug Development: Derivatives of this compound are used in developing chemical probes for BRPF proteins, with improved potency and selectivity for cellular and in vivo studies .

Industry

- Production of Dyes and Pigments: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Detailed Research Findings

Several studies have highlighted the specific applications and properties of this compound derivatives:

- BRPF Protein Inhibition: Research has focused on synthesizing and evaluating 1,3-dimethylquinolin-2-one derivatives as inhibitors of BRPF proteins . For instance, the introduction of a 3-Me group on the quinolin-2-one structure resulted in a potent BRPF1 inhibitor . Further modification of these compounds has led to improved selectivity and potency .

- SAR Studies: Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of 1,3-dimethylquinolin-2-one derivatives. These studies have shown that the substituents on the sulfonamide ring, combined with the 1,3-dimethylquinolin-2-one core, significantly impact the compound's potency .

- Synthesis of Amino Derivatives: An improved synthesis of 6-amino-1,3-dimethylquinolin-2(1H)-one has been developed to support SAR studies . This synthesis involves a 5-step sequence that is high-yielding and operationally simple, facilitating the production of larger material quantities .

Data Table: BRPF Inhibitory Activity

| Compound | BRPF1 (nM) | BRPF2 (nM) | BRPF3 (nM) | BRD9 (nM) | Reference |

|---|---|---|---|---|---|

| NI-42 (15) | 40 | 210 | 940 | 1130 | |

| 1,3-dimethylquinolin-2-one derivative 16 | N/A | N/A | N/A | N/A |

Note: N/A indicates that the data was not available in the cited source.

Uniqueness Compared to Similar Compounds

1,3-Dimethylquinolin-4(1H)-one has unique structural features compared to other quinoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quinoline | Basic structure without substitutions | Parent compound; lacks additional functional groups |

| 2-Methylquinolin-4(1H)-one | Methyl group at position 2 | Lacks methyl substitution at position 3 |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Different functional group; alters reactivity |

| 2,3-Dimethylquinolin-4(1H)-one | Methyl groups at positions 2 and 3 | Lacks ketone functionality; affects biological activity |

Mechanism of Action

The mechanism of action of 1,3-dimethylquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Research Findings

BRPF Inhibition: this compound derivatives demonstrate superior cellular activity (IC₅₀ = 20 nM) and solubility compared to earlier chemotypes, enabling in vivo studies .

Antimicrobial Efficacy : 4-Hydroxy derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to hydrogen bonding with bacterial enzymes .

Synthetic Versatility: The quinolin-2(1H)-one core supports diverse functionalization (e.g., sulfonamides, hydroxymethyl groups), enabling tailored pharmacokinetic profiles .

Biological Activity

1,3-Dimethylquinolin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure : The compound features a quinoline core with two methyl groups at the 1 and 3 positions and a keto group at the 2 position. Its molecular formula is with a CAS number of 55539-83-8.

Synthesis : The synthesis can be achieved through various methods, including cyclization reactions involving precursors like 2-aminoacetophenone. A common synthetic route involves the reaction of this precursor with acetic anhydride under acidic conditions, yielding high purity products suitable for research applications.

Biological Mechanisms

This compound exhibits multiple biological activities through various mechanisms:

- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown it to act as a selective inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression .

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell function or inhibiting essential enzymes.

- Neurological Applications : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurological disorders. The exact pathways involved are still under investigation but may include modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study evaluated the potency of 6-amino-1,3-dimethylquinolin-2(1H)-one derivatives against BRPF proteins, which play a role in cancer biology. Compound 13-d showed an IC50 of 7.9 nM against BRPF1, indicating strong anticancer potential. The study highlighted the selectivity of this compound over other targets, which is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis and function .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of BRPF proteins | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Modulation of neurotransmitter systems |

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Cyclization with Acetic Anhydride | Acidic conditions | High |

| Oxidation with mCPBA | Two-step process | Moderate |

Q & A

Q. Methodology :

- Cyclization Strategies : Start with N-methyl-2-aminobenzyl alcohol and acetic anhydride under reflux, followed by purification via column chromatography .

- Multi-Step Optimization : Employ a 5-step sequence involving oxidation of 3-methylquinoline to the N-oxide with mCPBA, followed by hydrolysis, N-methylation (NaH/MeI in DMF), nitration (KNO₃ in H₂SO₄), and catalytic hydrogenation for nitro group reduction .

- Continuous Flow Processes : For industrial scalability, use automated reactors to enhance efficiency and reduce impurities .

What advanced techniques address regioselectivity challenges during functionalization of the quinolinone core?

Q. Methodology :

- Directed Metalation : Use Lewis acid catalysts (e.g., AlCl₃) to direct electrophilic substitution to specific positions (e.g., C-6 or C-8) .

- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) using silylating agents (e.g., TMSCl) to achieve selective substitution at desired positions .

- Computational Modeling : Predict reactive sites via DFT calculations to guide experimental design .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Q. Methodology :

- Data Collection : Use high-resolution diffraction data (≤1.0 Å) for accurate electron density mapping .

- Refinement in SHELXL : Apply restraints for disordered moieties and validate geometry using ADDSYM/PLATON to detect missed symmetry .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify anisotropic displacement errors and refine hydrogen bonding networks .

What experimental designs are critical for evaluating the antimicrobial activity of quinolinone derivatives?

Q. Methodology :

- MIC Determination : Use twofold serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with streptomycin as a positive control .

- Time-Kill Assays : Monitor bactericidal kinetics at 0–24 hours to differentiate static vs. cidal effects .

- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

How can contradictory biological activity data between in vitro and cellular assays be resolved?

Q. Methodology :

- Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to assess compound uptake .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes to identify rapid degradation .

- Proteomics Profiling : Perform pull-down assays to confirm target engagement vs. off-target effects .

What strategies enable scalable synthesis of this compound intermediates?

Q. Methodology :

- Catalytic Hydrogenation : Replace stoichiometric reducing agents (e.g., LiAlH₄) with Pd/C or Raney Ni under H₂ pressure for safer nitro group reduction .

- Solvent Optimization : Use MeCN/H₂O mixtures to enhance reaction homogeneity and facilitate workup .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How are structure-activity relationships (SAR) systematically studied for quinolinone-based inhibitors?

Q. Methodology :

- Substituent Scanning : Synthesize derivatives with halogens (F, Cl), alkyl chains, or heterocycles at C-3/C-4 and test kinase inhibition (e.g., BRPF bromodomains) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC₅₀ values .

- Crystallographic Validation : Solve ligand-target co-crystal structures to confirm binding modes (e.g., π-π stacking with Phe-114 in BRPF1) .

What analytical methods are essential for characterizing quinolinone purity and confirming regioisomers?

Q. Methodology :

- HPLC-DAD/MS : Use C18 columns (MeCN/H₂O + 0.1% TFA) to separate regioisomers; monitor UV absorption at 254 nm .

- ¹H-¹³C HMBC NMR : Assign quaternary carbons and differentiate C-3 vs. C-4 substitution via long-range couplings .

- XRD PXRD : Compare experimental and simulated powder patterns to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.